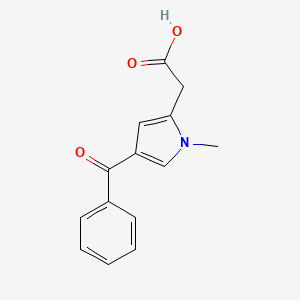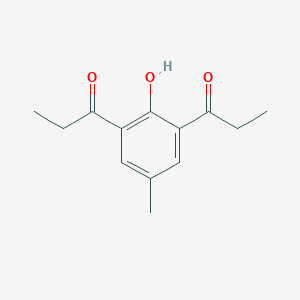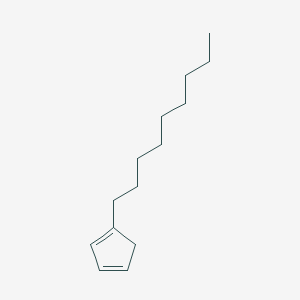
1,3-Cyclopentadiene, 1-nonyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclopentadiene, 1-nonyl is an organic compound with the molecular formula C₁₄H₂₄ and a molecular weight of 192.34 g/mol This compound is a derivative of cyclopentadiene, where a nonyl group is attached to the cyclopentadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Cyclopentadiene, 1-nonyl can be synthesized through various organic synthesis methods. One common approach involves the alkylation of cyclopentadiene with nonyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of the nonyl halide .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include distillation and purification steps to isolate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Cyclopentadiene, 1-nonyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclopentadiene derivatives
Applications De Recherche Scientifique
1,3-Cyclopentadiene, 1-nonyl has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-cyclopentadiene, 1-nonyl involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming coordination complexes with transition metals. These complexes can exhibit unique catalytic properties and reactivity. Additionally, the compound’s structure allows it to participate in various organic reactions, influencing the outcome and selectivity of these processes .
Comparaison Avec Des Composés Similaires
Cyclopentadiene: A parent compound with a similar structure but without the nonyl group.
1,2-Cyclopentadiene: An isomer with different substitution patterns.
Cyclopentadienyl anion: A related species with a negative charge, often used as a ligand in organometallic chemistry.
Uniqueness: 1,3-Cyclopentadiene, 1-nonyl is unique due to the presence of the nonyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other isomers. This uniqueness makes it valuable in specific applications where tailored reactivity and properties are required .
Propriétés
Numéro CAS |
102929-02-2 |
|---|---|
Formule moléculaire |
C14H24 |
Poids moléculaire |
192.34 g/mol |
Nom IUPAC |
1-nonylcyclopenta-1,3-diene |
InChI |
InChI=1S/C14H24/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-14/h9-10,12H,2-8,11,13H2,1H3 |
Clé InChI |
VDLGNFZFTOJYQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one](/img/structure/B14324490.png)
![Dimethyl[(oxolan-2-yl)methyl]phosphane](/img/structure/B14324491.png)
![N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14324500.png)

![2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-](/img/structure/B14324531.png)
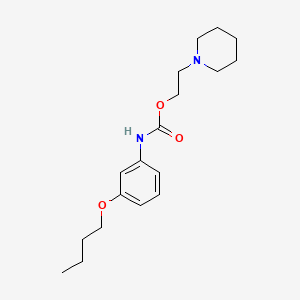
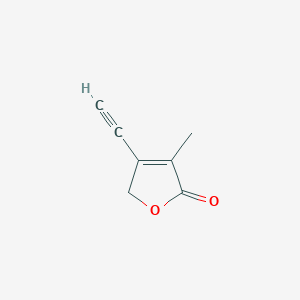
![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
-](/img/structure/B14324546.png)
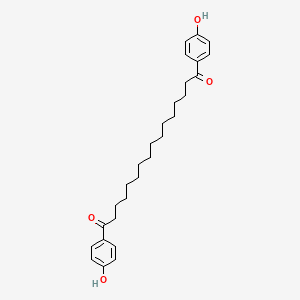
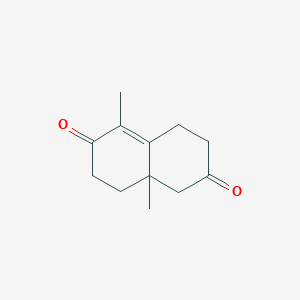
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)
